molecular formula C20H21ClN4O2 B4417571 1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4417571
M. Wt: 384.9 g/mol
InChI Key: XPYMOUVVEYUHLS-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a pyridinyl group, and a piperazinyl group attached to a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.

    Pyridinyl Group Introduction:

    Piperazinyl Group Addition: The piperazinyl group is then introduced via a nucleophilic substitution reaction with a suitable piperazine derivative.

    Cyclization to Form Pyrrolidinedione: The final step involves the cyclization of the intermediate to form the pyrrolidinedione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and pyridinyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidinedione core.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at the chlorobenzyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Industry: It is explored for its potential use in the synthesis of advanced polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzyl)-N-(1-(4-pyridinyl)ethylidene)-1-piperazinamine
  • 1-(4-chlorobenzyl)-4-piperidinol hydrochloride
  • 4-chlorobenzyl chloride

Uniqueness

1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it offers a broader range of reactivity and versatility in scientific research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c21-16-6-4-15(5-7-16)14-25-19(26)13-17(20(25)27)23-9-11-24(12-10-23)18-3-1-2-8-22-18/h1-8,17H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYMOUVVEYUHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 3
1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 4
1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 5
1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 6
1-(4-Chlorobenzyl)-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

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